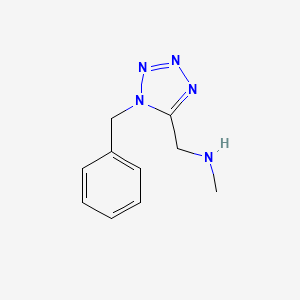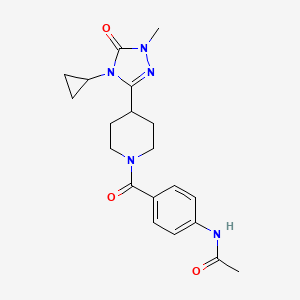
1-(1-benzyltétrazol-5-yl)-N-méthylméthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzyl group attached to the tetrazole ring, which is further connected to a methylamine group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.
Applications De Recherche Scientifique
(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly as inhibitors of enzymes and receptors.
Mécanisme D'action
Target of Action
Tetrazoles, which include 1-(1-benzyltetrazol-5-yl)-n-methylmethanamine, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They are found in various clinical drugs, including losartan, cefazolin, and alfentanil .
Mode of Action
It’s known that tetrazoles interact with their targets by mimicking the carboxylic acid functional group . This allows them to bind to the same receptors and exert similar physiological effects .
Biochemical Pathways
Given that tetrazoles are often used as bio-isosteric replacements for carboxylic acids , it can be inferred that they may affect similar biochemical pathways.
Pharmacokinetics
Tetrazoles are known to offer a more appreciative pharmacokinetic profile , suggesting that 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine may have favorable ADME properties.
Result of Action
Some tetrazole derivatives have shown a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .
Action Environment
It’s known that tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents , suggesting that 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine may also exhibit similar stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine can be achieved through a multi-step process involving the formation of the tetrazole ring followed by the introduction of the benzyl and methylamine groups. One common method involves the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. This reaction is typically carried out under mild conditions using a copper(I) catalyst in the presence of a base .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-throughput synthesis techniques to optimize yield and purity. The use of continuous flow reactors and automated synthesis platforms allows for the efficient production of large quantities of the compound. Additionally, green chemistry approaches, such as the use of water as a solvent and the avoidance of toxic reagents, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound containing a triazole ring instead of a tetrazole ring.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share structural similarities with tetrazole derivatives and are studied for their biological activities.
1,3-Bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole derivative with applications in materials science and explosives.
Uniqueness
(1-Benzyl-1h-1,2,3,4-tetrazol-5-yl)methylamine is unique due to its specific combination of a benzyl group, a tetrazole ring, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-(1-benzyltetrazol-5-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-11-7-10-12-13-14-15(10)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRZUXAKVDDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250980-13-2 |
Source


|
| Record name | [(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester](/img/structure/B2571070.png)
![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)
![N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2571073.png)
![4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2571074.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)

![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)
![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)


![N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2571086.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)
![(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2571090.png)

